5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound that has diverse applications in medicinal chemistry . The compound also contains a tert-butylphenyl group and a cyclohexyl group, both of which are common in various organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . The tert-butylphenyl group can be attached to the molecule through reactions like Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy or X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The triazole ring is known to participate in various chemical reactions . The tert-butylphenyl and cyclohexyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butylphenyl group could influence properties like solubility and stability .Scientific Research Applications
Synthesis and Structural Features
A significant focus has been on the synthesis of new compounds derived from 5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. Researchers synthesized 10 new compounds, investigating their physical and chemical properties. These derivatives are insoluble in water but soluble in organic solvents, highlighting their potential for diverse applications in chemical research and drug development. The synthesis involved ylidene derivatives, with the structure of the new compounds confirmed through modern analytical methods, including 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazole derivatives, including those similar to this compound, have been explored. These studies contribute to the search for new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance. The ability to synthesize and modify these compounds allows for targeted research into their potential uses in treating infections (Ghoneim & Mohamed, 2013).
Material Science Applications
Research has also extended into the materials science domain, where derivatives of this compound have been examined for their optical and electronic properties. These investigations aim to develop new materials for electronic devices, showcasing the versatility and potential of these compounds beyond biomedical applications. For instance, the synthesis and study of conjugated polymers incorporating triazole derivatives demonstrate their promising applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices (Deniz et al., 2013).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their corrosion inhibition capabilities. This application is crucial in protecting metals from corrosion, a significant issue in various industries, including construction and manufacturing. By exploring the efficacy of these compounds in inhibiting metal corrosion, researchers contribute to the development of safer and more effective corrosion inhibitors (Chaitra, Mohana, & Tandon, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJPEVPLQIUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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